Bromomethyl cyclohexylmethyl ketone

Stereochemistry Nucleophilic substitution Conformational analysis

Bromomethyl cyclohexylmethyl ketone (2‑bromo‑1‑cyclohexylethanone, CAS 56077‑28‑2) is an α‑bromomethyl ketone bearing a cyclohexyl substituent adjacent to the carbonyl group [REFS‑1]. This aliphatic α‑haloketone serves primarily as a reactive electrophilic building block in organic synthesis, where the bromomethyl moiety enables efficient nucleophilic substitution while the cyclohexyl group imparts distinctive steric and conformational properties that differentiate it from both aromatic analogs and simpler alkyl α‑bromoketones [REFS‑2].

Molecular Formula C9H15BrO
Molecular Weight 219.12 g/mol
Cat. No. B8620956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromomethyl cyclohexylmethyl ketone
Molecular FormulaC9H15BrO
Molecular Weight219.12 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)CBr
InChIInChI=1S/C9H15BrO/c10-7-9(11)6-8-4-2-1-3-5-8/h8H,1-7H2
InChIKeyYQNZIAZUQRMAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromomethyl Cyclohexylmethyl Ketone: Chemical Profile and Procurement Relevance


Bromomethyl cyclohexylmethyl ketone (2‑bromo‑1‑cyclohexylethanone, CAS 56077‑28‑2) is an α‑bromomethyl ketone bearing a cyclohexyl substituent adjacent to the carbonyl group [REFS‑1]. This aliphatic α‑haloketone serves primarily as a reactive electrophilic building block in organic synthesis, where the bromomethyl moiety enables efficient nucleophilic substitution while the cyclohexyl group imparts distinctive steric and conformational properties that differentiate it from both aromatic analogs and simpler alkyl α‑bromoketones [REFS‑2].

Why Generic α‑Bromomethyl Ketones Cannot Substitute Bromomethyl Cyclohexylmethyl Ketone in Stereochemically Demanding Applications


α‑Bromomethyl ketones with different substituents adjacent to the carbonyl group exhibit markedly different nucleophilic substitution kinetics and stereochemical outcomes due to variations in conformational mobility and steric environment [REFS‑1]. Thorpe and Warkentin demonstrated that while acyclic α‑haloketones show relatively uniform SN2 reactivity regardless of alkyl bulk, conformationally‑restricted cyclic systems can display rate differences exceeding 60‑fold between stereoisomers [REFS‑1]. The cyclohexyl group in bromomethyl cyclohexylmethyl ketone provides a unique intermediate level of steric constraint compared to more hindered tert‑butyl analogs or conformationally rigid aromatic systems, directly impacting reaction rates, product diastereoselectivity, and yields in nucleophilic substitution cascades [REFS‑2]. Generic substitution with other α‑bromomethyl ketones risks divergent stereochemical outcomes and unpredictable reaction kinetics.

Quantitative Differentiation Evidence for Bromomethyl Cyclohexylmethyl Ketone vs. Comparator α‑Bromoketones


Stereoisomer‑Dependent Reactivity: 1.9‑Fold Faster SN2 Substitution for cis vs. trans Isomer of α‑Bromomethyl Cyclohexyl Ketone

In a classic stereochemical study, Wagner and Moore (1950) isolated the cis and trans isomers of α‑bromomethyl cyclohexyl ketone and measured their respective rates of reaction with sodium methoxide in methanol at 25 °C [REFS‑1]. The cis‑isomer (bromine equatorial) underwent SN2 substitution approximately 1.9 times faster than the trans‑isomer (bromine axial). This intra‑compound stereochemical differentiation is not observed in acyclic α‑bromoketones such as bromoacetone or bromomethyl tert‑butyl ketone, which lack the conformational bias imposed by the cyclohexyl ring system [REFS‑2].

Stereochemistry Nucleophilic substitution Conformational analysis

Conformationally Fixed Cyclic α‑Haloketones Exhibit up to 61‑Fold Rate Differences Between Stereoisomers

Thorpe and Warkentin (1973) systematically compared SN2 reactivity of α‑halo ketones with acetate and azide ions [REFS‑1]. Acyclic α‑bromoketones such as bromomethyl neopentyl ketone showed minimal rate reduction relative to bromoacetone, demonstrating that alkyl steric bulk alone does not substantially impede SN2 displacement at the α‑carbon. In stark contrast, conformationally‑fixed cyclohexyl systems displayed dramatic stereoisomer‑dependent rate differences: trans‑2‑chloro‑4‑tert‑butylcyclohexanone reacted 61‑fold faster than the cis‑isomer with acetate. Bromomethyl cyclohexylmethyl ketone occupies an intermediate position on this conformational constraint continuum—more restricted than acyclic analogs, yet not as fully locked as 4‑tert‑butyl substituted systems—offering tunable reactivity.

Steric effects SN2 mechanism Conformational restriction

Cyclohexyl vs. Aromatic α‑Bromoketones: Distinct Reactivity Pathways in Zinc‑Mediated Reformatsky‑Type Rearrangements

Yadav et al. (2007) reported a zinc‑mediated methodology for β‑diketone synthesis from aromatic α‑bromo ketones via Reformatsky‑type reaction followed by C‑C bond sigmatropic rearrangement [REFS‑1]. The mechanism explicitly proceeds through aromatic α‑bromoketone intermediates. In contrast, aliphatic cyclohexyl‑containing α‑bromomethyl ketones such as bromomethyl cyclohexylmethyl ketone do not undergo the same sigmatropic rearrangement pathway due to the absence of aromatic π‑system stabilization of the transition state. This mechanistic divergence means that selecting an aromatic α‑bromoketone (e.g., bromomethyl phenyl ketone) for reactions intended to avoid rearrangement, or conversely, selecting the aliphatic cyclohexyl analog when rearrangement is undesirable, constitutes a critical synthetic branching point.

Organozinc chemistry Rearrangement β‑diketone synthesis

Patent‑Documented Utility as a Key Intermediate in Substituted Cyclohexylmethyl Pharmaceutical Derivatives

U.S. Patent 8,058,475 (Grünenthal GmbH) describes substituted cyclohexylmethyl derivatives as analgesic agents with improved side‑effect profiles relative to conventional opioids [REFS‑1]. The patent explicitly claims processes wherein cyclohexylmethyl‑containing intermediates bearing reactive α‑haloketone functionality are employed to construct the final pharmacologically active cyclohexylmethyl amine core. While the patent does not disclose quantitative yield comparisons with non‑cyclohexyl analogs, the structural requirement for the cyclohexylmethyl motif—rather than phenyl or linear alkyl substitution—is clearly mandated for analgesic activity and reduced respiratory depression. This establishes bromomethyl cyclohexylmethyl ketone as a privileged intermediate in this therapeutic class.

Pharmaceutical intermediates Analgesic compounds Process chemistry

Validated Application Scenarios for Bromomethyl Cyclohexylmethyl Ketone Based on Comparative Evidence


Stereoselective Synthesis Requiring Predictable SN2 Kinetics

When a synthetic sequence demands controlled stereochemical outcomes at the α‑carbon, isomerically pure bromomethyl cyclohexylmethyl ketone provides a 1.9‑fold reactivity difference between cis and trans forms [REFS‑1]. This allows reaction engineers to tune substitution rates through isomeric selection—an option unavailable with acyclic α‑bromoketones that show negligible stereochemical sensitivity [REFS‑2].

Synthesis of β‑Diketones via Non‑Rearranging Routes

For β‑diketone synthesis where sigmatropic rearrangement is undesired, the aliphatic cyclohexyl‑substituted α‑bromoketone avoids the rearrangement‑prone pathway characteristic of aromatic analogs [REFS‑3]. This enables cleaner product profiles in zinc‑mediated or related organometallic transformations.

Pharmaceutical Process Development for Cyclohexylmethyl‑Containing Analgesics

Patent‑documented synthetic routes to substituted cyclohexylmethyl analgesics explicitly require cyclohexylmethyl‑bearing intermediates [REFS‑4]. Bromomethyl cyclohexylmethyl ketone serves as the direct precursor to the key pharmacophoric cyclohexylmethyl amine motif, making it a structurally mandated procurement choice for this therapeutic class.

Conformational Effect Studies in α‑Haloketone Reactivity

As a conformationally semi‑restricted α‑haloketone, this compound occupies a critical middle ground between fully flexible acyclic analogs and fully locked 4‑tert‑butyl‑substituted cyclohexyl systems [REFS‑2]. It is therefore an ideal model substrate for fundamental mechanistic investigations into steric and stereoelectronic effects in nucleophilic substitution.

Quote Request

Request a Quote for Bromomethyl cyclohexylmethyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.